molecular formula C22H27N3O2 B6576173 N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 871553-00-3

N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No. B6576173
CAS RN: 871553-00-3
M. Wt: 365.5 g/mol
InChI Key: HVFOAAWRTNJWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a synthetic compound that is used in a variety of scientific research applications. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and the epigenetic control of chromatin structure.

Scientific Research Applications

N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is used in a variety of scientific research applications. It is a potent and selective inhibitor of the enzyme histone deacetylase (N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide), which is involved in the regulation of gene expression and the epigenetic control of chromatin structure. N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has been used to study the role of N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide in various cellular processes such as cell cycle regulation, differentiation, and apoptosis. It has also been used to study the effects of N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide inhibition on gene expression, chromatin structure, and epigenetic regulation.

Mechanism of Action

N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a potent and selective inhibitor of the enzyme histone deacetylase (N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide). N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a family of enzymes that remove acetyl groups from lysine residues on histone proteins, which are involved in the regulation of gene expression and the epigenetic control of chromatin structure. N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide binds to the active site of N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide and inhibits its activity, leading to increased acetylation of histone proteins and increased gene expression.
Biochemical and Physiological Effects
N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation, differentiation, and apoptosis. In vivo studies have demonstrated that it can inhibit tumor growth and angiogenesis, and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its high selectivity and potency, which make it an ideal tool for studying the effects of N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide inhibition on gene expression, chromatin structure, and epigenetic regulation. However, it can also be toxic in high concentrations and can have off-target effects on other enzymes, making it important to use it carefully and in the appropriate concentrations.

Future Directions

N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has a wide range of potential applications in scientific research, and there are many possible future directions for its use. One potential direction is to use it to study the role of N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide in diseases such as cancer, neurological disorders, and autoimmune diseases. Additionally, it could be used to study the effects of N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide inhibition on epigenetic regulation and gene expression. Finally, it could be used to develop novel therapeutic strategies for diseases that are caused by dysregulation of N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide activity.

Synthesis Methods

N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is synthesized through a two-step process. The first step involves the synthesis of N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetyl chloride, which is then reacted with sodium acetate in the presence of a base to form the desired product. The synthesis of N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has been reported by several researchers and is well documented in the literature.

properties

IUPAC Name

N-[2-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-17-8-7-9-19(16-17)27-15-6-5-14-25-21-11-4-3-10-20(21)24-22(25)12-13-23-18(2)26/h3-4,7-11,16H,5-6,12-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFOAAWRTNJWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

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